Cas no 2624128-84-1 (1-{7,7-Difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}methanamine hydrochloride)

1-{7,7-Difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}methanamine hydrochloride structure
2624128-84-1 structure
商品名:1-{7,7-Difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}methanamine hydrochloride
CAS番号:2624128-84-1
MF:C8H12ClF2N
メガワット:195.63738822937
CID:6299762
PubChem ID:155977794

1-{7,7-Difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}methanamine hydrochloride 化学的及び物理的性質

名前と識別子

    • 1-{7,7-difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}methanamine hydrochloride
    • EN300-27750369
    • 2624128-84-1
    • 1-{7,7-Difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}methanamine hydrochloride
    • インチ: 1S/C8H11F2N.ClH/c9-8(10)4-1-5-6(2-4)7(5,8)3-11;/h4-6H,1-3,11H2;1H
    • InChIKey: FHPTXWVSHMMQMP-UHFFFAOYSA-N
    • ほほえんだ: Cl.FC1(C2CC3C(C2)C31CN)F

計算された属性

  • せいみつぶんしりょう: 195.0626334g/mol
  • どういたいしつりょう: 195.0626334g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 214
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26Ų

1-{7,7-Difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}methanamine hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27750369-0.1g
1-{7,7-difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}methanamine hydrochloride
2624128-84-1 95.0%
0.1g
$595.0 2025-03-19
Enamine
EN300-27750369-0.25g
1-{7,7-difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}methanamine hydrochloride
2624128-84-1 95.0%
0.25g
$849.0 2025-03-19
Enamine
EN300-27750369-1.0g
1-{7,7-difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}methanamine hydrochloride
2624128-84-1 95.0%
1.0g
$1714.0 2025-03-19
1PlusChem
1P0284C3-50mg
1-{7,7-difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}methanamine hydrochloride
2624128-84-1 95%
50mg
$625.00 2023-12-18
1PlusChem
1P0284C3-1g
1-{7,7-difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}methanamine hydrochloride
2624128-84-1 95%
1g
$2181.00 2023-12-18
Aaron
AR0284KF-5g
1-{7,7-difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}methanamine hydrochloride
2624128-84-1 95%
5g
$6862.00 2025-02-15
Aaron
AR0284KF-1g
1-{7,7-difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}methanamine hydrochloride
2624128-84-1 95%
1g
$2382.00 2025-02-15
Aaron
AR0284KF-2.5g
1-{7,7-difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}methanamine hydrochloride
2624128-84-1 95%
2.5g
$4648.00 2025-02-15
1PlusChem
1P0284C3-250mg
1-{7,7-difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}methanamine hydrochloride
2624128-84-1 95%
250mg
$1112.00 2023-12-18
1PlusChem
1P0284C3-2.5g
1-{7,7-difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}methanamine hydrochloride
2624128-84-1 95%
2.5g
$4218.00 2023-12-18

1-{7,7-Difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}methanamine hydrochloride 関連文献

1-{7,7-Difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}methanamine hydrochlorideに関する追加情報

Introduction to 1-{7,7-Difluorotricyclo[2.2.1.02,6]heptan-1-yl}methanamine Hydrochloride (CAS No. 2624128-84-1)

1-{7,7-Difluorotricyclo[2.2.1.02,6]heptan-1-yl}methanamine hydrochloride (CAS No. 2624128-84-1) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of amines and is characterized by its tricyclic core with difluoro substitution, which imparts distinct chemical and biological properties.

The tricyclic structure of 1-{7,7-difluorotricyclo[2.2.1.02,6]heptan-1-yl}methanamine hydrochloride provides a rigid framework that can influence its binding affinity and selectivity for various biological targets. The difluoro substitution at the 7-position of the tricyclic core enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for drug development.

Recent studies have explored the potential of this compound in various therapeutic areas, including neurodegenerative diseases, pain management, and psychiatric disorders. One notable application is its use as a novel analgesic agent. Research has shown that 1-{7,7-difluorotricyclo[2.2.1.02,6]heptan-1-yl}methanamine hydrochloride exhibits potent analgesic effects by modulating specific pain pathways without the side effects commonly associated with traditional analgesics such as opioids.

In the context of neurodegenerative diseases, this compound has been investigated for its neuroprotective properties. Preclinical studies have demonstrated that it can reduce oxidative stress and inflammation in neuronal cells, which are key factors in the progression of diseases such as Alzheimer's and Parkinson's disease. The mechanism of action involves the activation of specific signaling pathways that promote neuronal survival and function.

Another promising area of research is the use of 1-{7,7-difluorotricyclo[2.2.1.02,6]heptan-1-yl}methanamine hydrochloride in the treatment of psychiatric disorders such as depression and anxiety. Early studies suggest that this compound may act as a modulator of serotonin and dopamine neurotransmission, which are crucial for mood regulation and cognitive function.

The hydrochloride salt form of this compound is particularly advantageous for pharmaceutical applications due to its improved solubility and stability compared to the free base form. This makes it suitable for various dosage forms, including oral tablets, capsules, and injectable solutions.

In terms of pharmacokinetics, 1-{7,7-difluorotricyclo[2.2.1.02,6]heptan-1-yl}methanamine hydrochloride has been shown to have favorable absorption, distribution, metabolism, and excretion (ADME) properties. It exhibits good oral bioavailability and a long half-life, which can translate into once-daily dosing regimens in clinical settings.

The safety profile of this compound has also been extensively evaluated in preclinical studies. Toxicity assessments have indicated that it is well-tolerated at therapeutic doses with minimal adverse effects on major organs such as the liver and kidneys. However, further clinical trials are necessary to fully establish its safety and efficacy in human subjects.

In conclusion, 1-{7,7-difluorotricyclo[2.2.1.02,6]heptan-1-yl}methanamine hydrochloride (CAS No. 2624128-84-1) represents a promising candidate for the development of novel therapeutics in multiple medical fields. Its unique chemical structure and favorable pharmacological properties make it an exciting area of ongoing research with significant potential for future clinical applications.

おすすめ記事

推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.